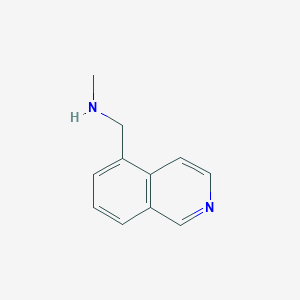

N-(isoquinolin-5-ylmethyl)-N-methylamine

説明

1-(Isoquinolin-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-ylmethyl)-N-methylamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with formaldehyde and methylamine under acidic conditions. This reaction typically proceeds via a Mannich reaction, where the isoquinoline acts as the nucleophile, and the formaldehyde and methylamine form the electrophilic iminium ion intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds.

化学反応の分析

Types of Reactions

1-(Isoquinolin-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine form.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine forms.

Substitution: Various substituted isoquinoline derivatives.

科学的研究の応用

1-(Isoquinolin-5-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.

作用機序

The mechanism of action of N-(isoquinolin-5-ylmethyl)-N-methylamine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and target.

類似化合物との比較

Similar Compounds

Isoquinoline: The parent compound, which shares the core structure but lacks the N-methylmethanamine group.

Quinoline: A structural isomer of isoquinoline with different chemical properties.

Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.

Uniqueness

1-(Isoquinolin-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in research and industrial applications.

生物活性

N-(isoquinolin-5-ylmethyl)-N-methylamine, also referred to as 1-(isoquinolin-5-yl)-N-methylmethanamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Receptors

The primary target of this compound is the TRPV1 receptor, which plays a crucial role in nociceptive signaling pathways. By acting as a potent and selective antagonist at both human and rat TRPV1 receptors, this compound inhibits the influx of cations triggered by noxious stimuli, effectively reducing pain signal transmission.

Biochemical Pathways

The antagonistic action on TRPV1 receptors leads to significant alterations in pain perception. In laboratory studies, the compound has demonstrated efficacy in relieving both acute and chronic inflammatory pain as well as postoperative pain. The inhibition of TRPV1 activation by this compound has been observed to reduce mechanical hyperalgesia in animal models.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways associated with pain perception.

- Gene Expression : The compound may affect the expression of genes involved in inflammatory responses.

- Metabolism : Its interaction with TRPV1 receptors impacts cellular metabolism related to pain signaling.

In Vitro Studies

In vitro studies have shown that this compound consistently inhibits TRPV1 activation over extended periods, suggesting potential for sustained therapeutic effects. The compound has been tested across various concentrations, revealing a dose-dependent response in reducing capsaicin-induced mechanical hyperalgesia with an effective dose (ED50) of approximately 45 μmol/kg in rat models.

In Vivo Studies

In vivo experiments have corroborated the findings from in vitro studies, demonstrating that administration of this compound significantly alleviates pain in animal models. Notably, it has been shown to reduce pain responses in both inflammatory and neuropathic pain models .

Dosage and Administration

The efficacy of this compound is influenced by dosage. In animal studies, varying doses have been tested to establish a therapeutic window for effective pain relief without significant side effects. The pharmacokinetics and metabolism involve interactions with cytochrome P450 enzymes, which are critical for its biotransformation and elimination from the body .

Comparative Analysis

| Parameter | This compound | Other TRPV1 Antagonists |

|---|---|---|

| Target Receptor | TRPV1 | TRPV1 |

| Mechanism | Selective antagonist | Non-selective or selective |

| ED50 (in rats) | 45 μmol/kg | Varies by compound |

| Pain Type Treated | Acute, chronic inflammatory pain | Various types |

| Metabolism | Cytochrome P450 enzymes | Varies by compound |

Therapeutic Applications

Given its mechanism of action and biological activity, this compound is being explored for various therapeutic applications:

特性

IUPAC Name |

1-isoquinolin-5-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHQGMKUUTMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586304 | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157610-84-9 | |

| Record name | N-Methyl-5-isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157610-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。